molecular formula C14H15NO2S B2465570 [4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid CAS No. 675856-56-1

[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

Cat. No. B2465570
CAS RN: 675856-56-1
M. Wt: 261.34
InChI Key: YLKXULISNHIFNW-UHFFFAOYSA-N
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Description

This compound is a derivative of acetic acid where the hydrogen of the acetic acid is replaced by a 4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl group . The molecular formula of this compound is C14H15NO2S and its molecular weight is 261.34 .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its constituent parts. It would have a central acetic acid structure, with the 4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl group attached where the hydrogen atom would normally be in acetic acid .

Scientific Research Applications

Biological Potential of Indole Derivatives

Indole derivatives, which include compounds like “[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid”, have been found to possess various biological activities . These activities include:

Proteomics Research

“[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid” is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments and analyses in this field .

Reactant in Chemical Synthesis

Compounds similar to “[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid” have been used as reactants in chemical synthesis . For example, 3,4-Dimethylphenylhydrazine hydrochloride is used as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester .

properties

IUPAC Name

2-[4-(3,4-dimethylphenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-8-4-5-11(6-9(8)2)14-12(7-13(16)17)18-10(3)15-14/h4-6H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKXULISNHIFNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=C(SC(=N2)C)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid

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